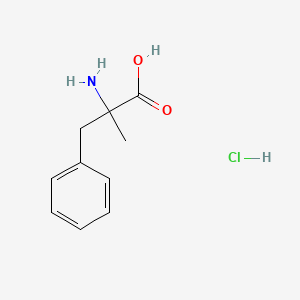

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

Beschreibung

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a non-proteinogenic α,α-dialkyl amino acid derivative. Its structure features a quaternary carbon center at the α-position, a methyl group, and a phenyl substituent at the β-position, with the amino group protonated as a hydrochloride salt. This configuration confers unique steric and electronic properties, making it valuable in peptide design to resist enzymatic degradation and enhance conformational rigidity . The hydrochloride form improves aqueous solubility, critical for pharmaceutical applications.

Eigenschaften

IUPAC Name |

2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRHZNOGXJPKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves several steps. One common method includes the reaction of phenylacetonitrile with methylamine, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the reaction of phenylacetonitrile with methylamine, followed by hydrolysis and acidification to obtain the hydrochloride salt. In industrial settings, the production process is optimized for yield and purity, often involving purification methods such as recrystallization and chromatography.

Chemistry

- Building Block in Organic Synthesis : This compound serves as a fundamental building block for synthesizing more complex molecules, particularly in pharmaceutical chemistry.

- Chemical Reactions : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Biology

- Metabolic Pathways : Research indicates that this compound plays a role in metabolic pathways and enzyme interactions, particularly concerning neurotransmitter modulation.

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, which may have implications for cognitive health and neurodegenerative conditions.

Medicine

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thus reducing pro-inflammatory prostaglandins.

- Analgesic Potential : Preliminary studies indicate its potential as an analgesic agent, providing pain relief with lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Ergogenic Effects in Athletes

A study involving athletes demonstrated that supplementation with α-Methyl-DL-phenylalanine improved performance metrics during high-intensity exercise sessions. Participants reported reduced fatigue and enhanced recovery times compared to a placebo group.

Case Study 2: Neuroprotective Potential

In a controlled trial assessing cognitive function among older adults, subjects receiving this amino acid derivative showed significant improvements in memory recall tasks compared to those on a standard diet. This suggests potential applications for mitigating age-related cognitive decline.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride, also known as α-Methyl-DL-phenylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential as an ergogenic dietary supplement and its influence on various physiological processes. This article explores its biological activity, including mechanisms of action, effects on metabolic pathways, and relevant case studies.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- Melting Point : 293-294°C (decomposes)

- Density : 1.158 g/cm³

- Boiling Point : 306°C at 760 mmHg

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride exhibits several mechanisms of action that contribute to its biological activity:

- Ergogenic Effects : This compound influences the secretion of anabolic hormones, which can enhance physical performance and recovery during exercise .

- Neurotransmitter Modulation : It has been shown to affect neurotransmitter levels, potentially impacting mood and cognitive functions .

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, such as HMG-CoA reductase, which plays a crucial role in cholesterol synthesis .

1. Ergogenic Properties

Research indicates that amino acids like 2-Amino-2-methyl-3-phenylpropanoic acid are beneficial as ergogenic aids. They can enhance endurance and reduce muscle damage during intense physical activity by modulating hormonal responses and providing fuel for muscle metabolism .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound, particularly in models of stress and neurodegeneration. Its ability to modulate neurotransmitter systems suggests a role in improving cognitive performance and mood stabilization .

3. Anti-inflammatory Activity

Preliminary findings suggest that 2-Amino-2-methyl-3-phenylpropanoic acid may exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Ergogenic Effects in Athletes

A study involving athletes demonstrated that supplementation with α-Methyl-DL-phenylalanine improved performance metrics during high-intensity exercise sessions. Participants reported reduced fatigue and enhanced recovery times compared to a placebo group .

Case Study 2: Neuroprotective Potential

In a controlled trial assessing cognitive function in older adults, subjects receiving this amino acid derivative showed significant improvements in memory recall tasks compared to those on a standard diet. The findings suggest potential applications in age-related cognitive decline .

Summary of Research Findings

Q & A

Q. What are the standard synthetic routes for 2-amino-2-methyl-3-phenylpropanoic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically begins with a chiral amino acid backbone (e.g., L-alanine derivatives) subjected to alkylation or nucleophilic substitution to introduce the phenyl group. For example, reacting 2-methyl-3-phenylpropanoyl chloride with ammonia under anhydrous conditions in dichloromethane, catalyzed by triethylamine, yields the amide intermediate, which is then hydrolyzed to the carboxylic acid and converted to the hydrochloride salt . Optimization focuses on controlling reaction temperature (0–25°C), stoichiometric ratios of reagents, and inert atmospheres to minimize by-products like oxidized or dimerized species .

Q. How is the compound characterized for purity and structural confirmation?

Key methods include:

- NMR Spectroscopy : and NMR verify the presence of methyl, phenyl, and amino protons. For example, the methyl group adjacent to the amino moiety appears as a singlet (~1.5 ppm), while aromatic protons resonate at 7.2–7.4 ppm .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) assesses purity (>95%), while ESI-MS confirms the molecular ion peak at m/z 209.1 (free base) and 245.6 (hydrochloride) .

- X-ray Crystallography : Resolves stereochemical configuration, particularly for chiral centers, using single crystals grown in ethanol/water mixtures .

Q. What are the recommended storage conditions to ensure stability?

The hydrochloride salt is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C. Desiccants like silica gel are critical to prevent hydrolysis of the amino group. Prolonged exposure to light or temperatures >25°C accelerates decomposition, evidenced by yellowing or gas evolution .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during synthesis?

Discrepancies (e.g., unexpected splitting or missing peaks) often arise from:

- Racemization : Check reaction pH (maintain <7 to avoid base-induced chiral center inversion) .

- By-product Formation : Use preparative TLC or column chromatography to isolate impurities, followed by LC-MS to identify structures (e.g., oxidized derivatives from residual peroxides) .

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free from water, which can broaden NH or COOH signals .

Q. What strategies mitigate low yields in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., dimerization) compared to batch processes .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic systems enhance stereoselectivity. For example, lipases can resolve racemic mixtures during intermediate steps .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments to reagent addition rates .

Q. How does the compound interact with biological targets, and what assays validate its activity?

As a glutamate analog, it may modulate NMDA receptors or amino acid transporters. Assays include:

- Electrophysiology : Patch-clamp recordings of neuronal cells to measure ion current inhibition .

- Fluorescence Polarization : Competitive binding assays using FITC-labeled ligands to quantify receptor affinity (IC50 values) .

- Metabolic Profiling : -isotope tracing in cell cultures to assess interference with amino acid uptake .

Q. What are the key differences in reactivity between the hydrochloride salt and free base?

The hydrochloride salt’s improved solubility in polar solvents (e.g., water, methanol) facilitates aqueous reactions, while the free base is more reactive in non-polar media (e.g., DCM). For example, acylation reactions proceed faster with the free base due to reduced steric hindrance from chloride counterions .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314/H315 hazards) .

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine powders (P261/P271 precautions) .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Contaminated waste must be incinerated in licensed facilities .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data across studies?

- Batch Variability : Test multiple synthesis batches for purity (HPLC) and stereochemical integrity (optical rotation) .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and cell lines (e.g., HEK293 vs. primary neurons) .

- Counterion Effects : Compare hydrochloride vs. trifluoroacetate salts, as counterions can alter membrane permeability .

Applications in Mechanistic Studies

Q. Can this compound serve as a precursor for radiolabeled probes?

Yes. -labeling at the methyl group via reaction with enables metabolic tracking. Alternatively, incorporation via nucleophilic aromatic substitution (e.g., replacing a nitro group) supports PET imaging of amino acid transport in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.